5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde is a heterocyclic compound that features both a nitropyridine and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde typically involves the reaction of 5-nitropyridin-2-ylamine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a strong base such as sodium hydroxide (NaOH) in a polar solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 5-(5-Nitropyridin-2-yl)-furan-2-carboxylic acid.
Reduction: 5-(5-Aminopyridin-2-yl)-furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde largely depends on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can lead to various biological and chemical effects, such as enzyme inhibition or the formation of coordination complexes with metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitropyridin-2-ylazo derivatives: These compounds also contain a nitropyridine moiety and are used in similar applications.
2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: A Schiff base derived from 5-nitropyridine-2-amine.
Uniqueness
5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde is unique due to the presence of both a nitropyridine and a furan ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H6N2O4 |
---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
5-(5-nitropyridin-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H6N2O4/c13-6-8-2-4-10(16-8)9-3-1-7(5-11-9)12(14)15/h1-6H |
InChI-Schlüssel |
QXNFLZLAZSQARS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.